1,8,9-Triacetoxyanthracene
Vue d'ensemble
Description
1,8,9-Triacetoxyanthracene is an organic compound with the molecular formula C20H16O6. It is a derivative of anthracene, where three hydroxyl groups are acetylated. This compound is known for its applications in medicinal chemistry, particularly in the treatment of skin conditions like psoriasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8,9-Triacetoxyanthracene can be synthesized through the acetylation of 1,8,9-trihydroxyanthracene. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,8,9-Triacetoxyanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form anthracene derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetoxy groups.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,8,9-Triacetoxyanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives.
Biology: It has been studied for its potential anti-tumor properties.
Medicine: It is used in the treatment of psoriasis due to its ability to reduce skin irritation.
Mécanisme D'action
The mechanism of action of 1,8,9-triacetoxyanthracene involves its conversion to active metabolites in the body. These metabolites exert their effects by interacting with cellular targets and pathways. For instance, in the treatment of psoriasis, it is believed to inhibit the proliferation of keratinocytes and reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-9-anthrone: Used in the treatment of psoriasis but causes more skin irritation.
1,8,9-Trihydroxyanthracene: The precursor to 1,8,9-triacetoxyanthracene.
Anthraquinone: Used in the production of dyes and pigments
Uniqueness
This compound is unique due to its reduced skin irritation compared to other anthracene derivatives. Its acetoxy groups provide a balance between efficacy and safety, making it a preferred choice in medicinal applications .
Activité Biologique
1,8,9-Triacetoxyanthracene is a synthetic derivative of anthracene, primarily studied for its potential therapeutic applications, particularly in dermatology. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (CHO) is characterized by three acetoxy groups attached to the anthracene backbone. This modification impacts its solubility and biological interactions. The compound is known for its moderate anti-inflammatory and antiproliferative activities, which have been explored in various studies.
The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. It has been shown to inhibit the enzyme 5-lipoxygenase (5-LO), which plays a critical role in the biosynthesis of leukotrienes—potent mediators of inflammation. In vitro studies demonstrated that this compound exhibited moderate inhibition of leukotriene production in isolated bovine polymorphonuclear leukocytes (PMNL) with an IC value of approximately 37 µM .
Antipsoriatic Activity
This compound has been evaluated for its antipsoriatic properties. In clinical trials, it was found to be less effective than anthralin but showed potential due to its reduced skin irritation compared to traditional treatments. A study indicated that while it was only a moderate inhibitor of 5-LO, it could still provide therapeutic benefits in psoriasis treatment by modulating oxidative stress without significant side effects .
Antiproliferative Effects
Research has also assessed the antiproliferative effects of this compound on various cancer cell lines. Although its activity was noted to be less potent than anthralin, it demonstrated significant inhibitory effects on cell proliferation in certain contexts. This suggests that structural modifications can lead to derivatives with enhanced efficacy while minimizing adverse effects .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Clinical Trial Insights
In clinical settings, this compound was included in formulations aimed at treating psoriasis. The results indicated that while it did not outperform existing therapies like anthralin in efficacy, patients reported fewer side effects such as skin irritation and staining .
Laboratory Evaluations
Laboratory studies focusing on oxidative stress modulation revealed that this compound could effectively reduce lipid peroxidation in cellular models. This property underscores its potential as an antioxidant agent alongside its anti-inflammatory capabilities .
Propriétés
IUPAC Name |
(8,9-diacetyloxyanthracen-1-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-11(21)24-16-8-4-6-14-10-15-7-5-9-17(25-12(2)22)19(15)20(18(14)16)26-13(3)23/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOSICBVUXMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=CC3=C(C(=CC=C3)OC(=O)C)C(=C21)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167301 | |
Record name | Anthralin triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16203-97-7 | |
Record name | 1,8,9-Anthracenetriol, 1,8,9-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16203-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthralin triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016203977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthralin triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8,9-triacetoxyanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DITHRANOL TRIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JQ8U9U95X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.